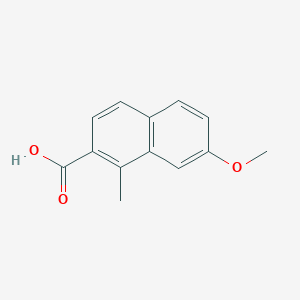
2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a hydroxymethyl group and two methoxy groups attached to a phenyl ring, along with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding hydroxymethyl derivative. This reaction is typically carried out under mild conditions, with the temperature maintained between 25-50°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. The use of catalysts, such as tertiary amines or phosphines, can enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetic acid.
Reduction: 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxymethyl and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
相似化合物的比较
Similar Compounds
Phenylacetaldehyde: Similar structure but lacks the hydroxymethyl and methoxy groups.
3,4-Dimethoxybenzaldehyde: Similar structure but lacks the hydroxymethyl group.
2-Hydroxy-3,4-dimethoxybenzaldehyde: Similar structure but has a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-[2-(hydroxymethyl)-3,4-dimethoxyphenyl]acetaldehyde |
InChI |
InChI=1S/C11H14O4/c1-14-10-4-3-8(5-6-12)9(7-13)11(10)15-2/h3-4,6,13H,5,7H2,1-2H3 |
InChI 键 |
VBTUOZWFDKJLMK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)CC=O)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


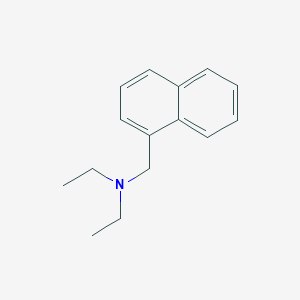
![6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11892435.png)
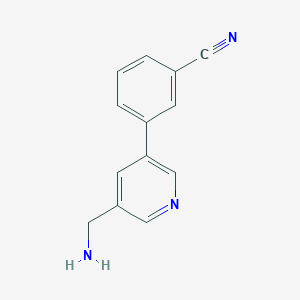

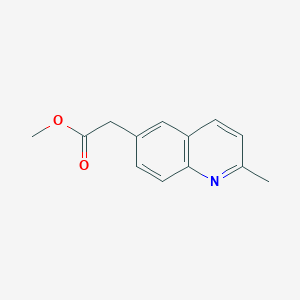

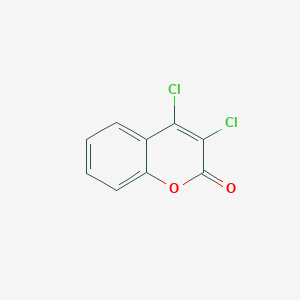
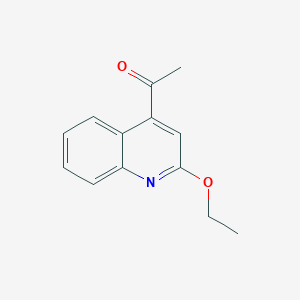



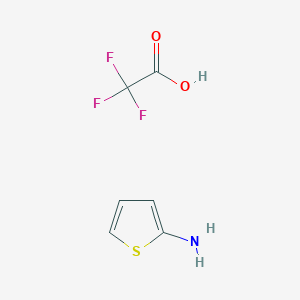
![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
